6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(thiolan-3-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-16(17-7-5-14-2-1-8-22-14)12-3-4-15(18-10-12)20-13-6-9-21-11-13/h1-4,8,10,13H,5-7,9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHJSNPKBGNTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Thiolan-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with thiolan-3-ol.
Attachment of the Thiophen-2-yl Ethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the thiophen-2-yl ethyl group is introduced onto the pyridine ring.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group on the pyridine ring to a carboxamide using reagents such as thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiolan-3-yloxy and thiophen-2-yl groups may play a role in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with structurally related molecules from the literature:
†Calculated based on molecular formula. ‡Estimated from analogous structures.
Key Differences and Implications
a. Core Structure Variability
- Pyridine vs. Tetrahydronaphthalene (Rotigotine): The target compound’s pyridine core lacks the conformational rigidity of rotigotine’s tetrahydronaphthalene system, which is critical for dopamine receptor binding . This difference may reduce CNS activity but enhance solubility due to pyridine’s polar nature.
- Pyridine vs. Pyrimidine (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate): Pyrimidines often exhibit stronger hydrogen-bonding capacity, making them more suitable for enzyme inhibition. The target’s pyridine scaffold may instead favor passive membrane diffusion .
b. Substituent Effects
- Thiolan (5-membered) vs. Thietan (3-membered): The thiolan-3-yloxy group in the target compound offers greater stability compared to the strained thietan ring in the pyrimidine derivative . This could translate to improved metabolic stability in vivo.
- Thiophen-ethyl vs. Propyl Groups (Rotigotine): The thiophen-ethyl group in the target compound mirrors rotigotine’s pharmacophore but lacks the propyl chain critical for dopamine receptor agonism. This suggests divergent biological targets .
Pharmacokinetic and Physicochemical Properties
- Solubility: The pyridine carboxamide moiety improves aqueous solubility relative to rotigotine’s tetrahydronaphthalene core .
Biological Activity
The compound 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide represents a novel derivative of pyridine, which is a significant scaffold in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring, a thiophene moiety, and a thiolane group, which contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that derivatives of pyridine and its analogs exhibit various pharmacological effects, including:
- Anticonvulsant Activity: Compounds similar to 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide have demonstrated efficacy in models of epilepsy by modulating neurotransmitter systems.
- Anxiolytic Effects: Research has shown that certain pyridine derivatives possess anxiolytic properties comparable to established medications like diazepam .
- Antidepressant Activity: The compound has been implicated in promoting antidepressant-like effects in animal models, indicating a potential mechanism for treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key findings related to modifications on the core structure:
The biological activity of 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide is likely mediated through several mechanisms:
- GABAergic Modulation: Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Serotonergic Pathways: Some derivatives interact with serotonin receptors, contributing to their antidepressant effects.
- Ion Channel Interaction: There is evidence that these compounds may influence ion channels involved in neuronal excitability, which is critical for their anticonvulsant properties.
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of various pyridine derivatives in a pentylenetetrazole-induced seizure model. The results indicated that compounds with structural similarities to 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide exhibited significant seizure protection, suggesting a promising therapeutic potential for epilepsy management .
Study 2: Anxiolytic Properties
In another investigation, the anxiolytic effects were assessed using the elevated plus maze test. The compound demonstrated anxiolytic effects comparable to diazepam, with a notable reduction in anxiety-related behaviors observed at certain dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
